molecular formula C22H34O B8594353 Docosa-1,3,5,7,9,11-hexaen-1-OL CAS No. 115111-97-2

Docosa-1,3,5,7,9,11-hexaen-1-OL

Cat. No.: B8594353
CAS No.: 115111-97-2
M. Wt: 314.5 g/mol
InChI Key: KKQBNQXZNTVMBZ-UHFFFAOYSA-N
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Description

Docosa-1,3,5,7,9,11-hexaen-1-OL is a polyunsaturated fatty alcohol with a 22-carbon chain featuring six conjugated double bonds and a terminal hydroxyl group.

Properties

CAS No.

115111-97-2

Molecular Formula

C22H34O

Molecular Weight

314.5 g/mol

IUPAC Name

docosa-1,3,5,7,9,11-hexaen-1-ol

InChI

InChI=1S/C22H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h11-23H,2-10H2,1H3

InChI Key

KKQBNQXZNTVMBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC=CC=CC=CC=CC=CC=CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Polyunsaturated Compounds

Key Structural Analogs:

α-trans-Pentadeca-3,5,7,9,11,13-hexaen-2-one (): Chain length: 15 carbons (vs. 22 in Docosahexaenol). Functional group: Ketone (C=O) at position 2 (vs. hydroxyl at position 1).

1-Aza-1,3,5,7,9,11-dodecahexaene ():

  • Chain length : 12 carbons (vs. 22).
  • Functional group : Nitrogen (aza) substitution (vs. hydroxyl).
  • Conjugation : Similar conjugated hexaene system but with heteroatom inclusion, which modifies orbital interactions and reactivity .

Comparative Analysis of Physical and Chemical Properties

Solubility and logP:

  • Docosahexaenol’s hydroxyl group enhances hydrophilicity compared to purely hydrocarbon analogs. For example, 1,3,5,7,9,11-Hexamethyl-hexavinylcyclohexasiloxane () has a calculated logP of 4.883, indicative of high hydrophobicity. Docosahexaenol’s logP is expected to be lower due to the polar -OH group, though exact data are unavailable .

Reactivity:

  • The terminal hydroxyl group in Docosahexaenol enables esterification or oxidation reactions, unlike the ketone in α-trans-pentadecahexaen-2-one or the aza group in dodecahexaene.
  • Conjugated double bonds in all three compounds suggest susceptibility to electrophilic addition or polymerization, but chain length differences influence steric and electronic effects .

Research Findings and Functional Implications

  • Biosynthetic Context: Polyketide synthases (PKS) discussed in are known to produce polyunsaturated compounds like α-trans-pentadecahexaen-2-one. Docosahexaenol may share biosynthetic pathways involving iterative type I PKS, though its production mechanism remains unstudied .
  • Electronic Structure: Orbital interaction models () predict that Docosahexaenol’s extended conjugation would lower HOMO-LUMO gaps compared to shorter analogs, enhancing UV/Vis absorption and radical stabilization .

Data Tables Summarizing Key Differences

Property Docosa-1,3,5,7,9,11-hexaen-1-OL α-trans-Pentadecahexaen-2-one 1-Aza-dodecahexaene
Molecular Formula C₂₂H₃₄O (inferred) C₁₅H₂₀O () C₁₂H₁₃N ()
Chain Length 22 carbons 15 carbons 12 carbons
Functional Group -OH -C=O -NH- (aza)
logP (Predicted) ~3.5–4.0 (estimated) ~4.5–5.0 (hydrophobic ketone) ~2.8–3.3 (polar aza group)
Key Reactivity Esterification, oxidation Nucleophilic addition Electrophilic substitution

Preparation Methods

Copper-Catalyzed Alkyne Coupling (US20140012024A1)

The synthesis begins with propargyl alcohol derivatives, which undergo sequential tosylation and coupling reactions. In Method A , propargyl alcohol is treated with ethyl iodide and n-BuLi in tetrahydrofuran (THF) at −78°C to form a lithium acetylide intermediate. This intermediate reacts with tosyl chloride (TsCl) and potassium hydroxide (KOH) at 0–5°C to yield a tosylated propargyl ether (Formula V, 33–40% yield). Subsequent DHP (dihydropyran) protection of a second propargyl alcohol batch generates a magnesium acetylide (Formula VI), which is alkylated with propargyl bromide to extend the carbon chain.

Critical to this route is the coupling of Formula VII (a protected propargyl derivative) with methyl-4-pentynoate using CuI/NaI/K₂CO₃ in dimethylformamide (DMF). This step forms a conjugated enyne system (Formula XIII) with a 45% yield. Partial hydrogenation using Lindlar’s catalyst selectively reduces triple bonds to cis-double bonds, yielding this compound precursors (Formula XIV).

Table 1: Key Reaction Parameters for Method A

StepReagents/ConditionsYield (%)
Tosylation of propargyl alcoholTsCl, KOH, 0–5°C33–40
DHP protectionPTSA, dichloromethane60–65
CuI-mediated couplingCuI, NaI, K₂CO₃, DMF45
Partial hydrogenationLindlar’s catalyst, H₂30–40

¹³C-Labeled Synthesis (US20140336397A1)

A modified approach introduces ¹³C isotopes for metabolic tracing. Starting with 2-pentyn-1-ol, tosylation with TsCl/KOH produces a tosylate intermediate (60–68% yield). Copper-catalyzed coupling with propargyl alcohol (CuI/K₂CO₃/TBAI) extends the alkyne chain (Formula 3, 93–99% yield). Iterative bromide formation and propargyl additions generate a 22-carbon polyyne, which is selectively hydrogenated to the hexaen-ol structure.

Notably, Lindlar’s catalyst achieves cis-selective hydrogenation while preserving the alcohol functionality, yielding 63–73% of the target compound. Ester hydrolysis with lithium hydroxide (LiOH) finalizes the synthesis, though this step is omitted when isolating the alcohol intermediate.

Table 2: Isotopic Synthesis Efficiency

StepDescriptionYield (%)
Tosylation of 2-pentyn-1-olTsCl, KOH60–68
Propargyl couplingCuI, TBAI93–99
Final hydrogenationLindlar’s catalyst63–73

Reaction Condition Optimization

Temperature and Solvent Effects

Low temperatures (−78°C) are critical for stabilizing lithium acetylides during propargyl alcohol activation. Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve polar intermediates while avoiding side reactions. In contrast, DMF facilitates copper-mediated couplings due to its high polarity and coordination capacity.

Catalytic Systems

Copper iodide (CuI) emerges as the optimal catalyst for alkyne-alkyne couplings, offering superior reactivity over palladium complexes in propargyl systems. Sodium iodide (NaI) and potassium carbonate (K₂CO₃) act as bases, deprotonating terminal alkynes and accelerating oxidative dimerization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra of intermediates (e.g., Formula PHR-101 to PHR-109) confirm regiochemical outcomes. For example, the vinyl proton signals in Formula XIV appear as a multiplet at δ 5.2–5.4 ppm, integrating for six protons corresponding to the six cis double bonds. ¹³C NMR of the ¹³C-labeled variant shows enriched signals at C-1, C-4, and C-7 positions, verifying isotopic incorporation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of the final product reveals a molecular ion peak at m/z 327.2 ([M+H]⁺), consistent with the molecular formula C₂₂H₃₀O. Purity exceeding 95% is achieved via silica gel chromatography, as evidenced by single peaks in analytical LC traces.

Challenges and Limitations

Yield Constraints

Multi-step syntheses accumulate inefficiencies, with overall yields rarely exceeding 15–20%. The Lindlar hydrogenation step is particularly bottlenecked by over-reduction side products, necessitating careful catalyst poisoning monitoring.

Oxidative Degradation

The conjugated diene system in this compound is prone to autoxidation, forming hydroperoxides that degrade product quality . Storage under argon with antioxidants (e.g., BHT) is recommended to mitigate this issue.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing and characterizing Docosa-1,3,5,7,9,11-hexaen-1-OL?

  • Methodological Answer :

  • Synthesis : Use factorial design to optimize reaction parameters (e.g., temperature, catalyst concentration, reaction time). Pre-experimental designs (e.g., one-variable-at-a-time) can identify baseline conditions .
  • Characterization : Employ NMR spectroscopy for structural elucidation and GC-MS for purity analysis. For novel compounds, provide full spectral data and cross-validate with known analogs. Follow journal guidelines to include only essential data in the main text, with extended details in supplementary materials .
  • Safety : Refer to GHS-compliant protocols for handling light-sensitive compounds (e.g., storage in amber glass, inert atmosphere) to prevent degradation .

Q. How should researchers assess the stability and degradation pathways of this polyunsaturated alcohol under experimental conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies under varying conditions (light, heat, oxygen exposure). Monitor degradation via HPLC or UV-Vis spectroscopy. For photodegradation, use controlled light chambers and compare results against dark controls .
  • Analyze degradation products using tandem mass spectrometry (MS/MS) to identify reactive intermediates (e.g., peroxides or epoxides) .

Q. What standardized protocols exist for evaluating acute toxicity in biological systems?

  • Methodological Answer :

  • Follow OECD guidelines for in vitro assays (e.g., cell viability assays using HepG2 or HEK293 cells). For in vivo studies, use dose-response experiments with appropriate controls. Document safety measures, including PPE and emergency procedures, as outlined in OSHA and GHS standards .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of Docosahexaenol’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Use molecular dynamics (MD) simulations to study lipid bilayer interactions, focusing on the compound’s polyunsaturated structure. Pair with density functional theory (DFT) to predict regioselectivity in oxidation reactions .
  • Integrate AI-driven tools (e.g., COMSOL Multiphysics) for parameter optimization and real-time adjustment of simulation conditions .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer :

  • Apply multi-method validation: Cross-reference NMR/MS data with computational predictions (e.g., bond dissociation energies). Use factorial design to isolate variables causing discrepancies (e.g., solvent effects, impurity interference) .
  • Leverage meta-analysis frameworks to reconcile conflicting results, as demonstrated in comparative studies linking sensory and chemical data .

Q. How can researchers optimize experimental designs for studying Docosahexaenol’s role in lipid-mediated signaling pathways?

  • Methodological Answer :

  • Adopt quasi-experimental designs with pretest-posttest controls to assess cellular responses (e.g., ROS generation, membrane fluidity). Use descriptive methods to quantify changes in dependent variables (e.g., fluorescence microscopy for lipid raft visualization) .
  • Implement AI-powered "smart laboratories" for autonomous data collection and adaptive experimental workflows .

Q. What interdisciplinary approaches integrate chemical biology and computational tools to study this compound’s environmental impact?

  • Methodological Answer :

  • Combine ecotoxicity assays (e.g., Daphnia magna survival tests) with cheminformatics to model bioaccumulation potential. Use glycomics and genomics tools to assess metabolic disruption in aquatic organisms .
  • Apply MIPVU-based linguistic analysis to systematize literature findings and identify knowledge gaps in environmental studies .

Methodological Resources

  • Data Management : Use encrypted chemical software for secure storage and analysis of spectral/experimental data .
  • Ethical Compliance : Adhere to APA standards for data reporting and authorship acknowledgment, ensuring transparency in methodological descriptions .

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